Cas no 204589-82-2 ((3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid)
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic acid è un composto chirale appartenente alla classe degli azetidinoni, caratterizzato da una struttura molecolare complessa con gruppi funzionali significativi. La presenza del fluorofenile e del gruppo benzilossifenile conferisce proprietà farmacofore rilevanti, potenzialmente utili in applicazioni farmaceutiche. La configurazione stereochimica (3R,4S) ne garantisce una specifica attività biologica, mentre il gruppo carbossilico propanoico favorisce la solubilità e la reattività. Questo composto può essere impiegato come intermedio nella sintesi di molecole biologicamente attive, grazie alla sua elevata purezza ottica e alla stabilità strutturale. La sua selettività e il potenziale legame con target enzimatici lo rendono interessante per la ricerca in ambito medicinale.

204589-82-2 structure
Nome del prodotto:(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid
- (3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic acid
- 3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid
- (3R,4S)-1-(4-fluorophenyl)-3-[3-(hydroxy)-3-oxopropyl]-4-(4-benzyloxyphenyl)-2-azetidinone
- 3-((3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-(benzyloxy)phenyl)azetidin-3-yl)propionic acid
- 3-{(2S,3R)-2-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl}propionic acid
- Ezetimibe Intermediate-I
- trans-3(R)-3-(2-oxo-4(S)-(4-benzyloxyphenyl)-1-(4-fluorophen
- 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid
- AK102877
- Fmoc-L-Dab(Alloc)-OH
- YOJPXOLPAHAPAQ-ISKFKSNPSA-N
- BCP05186
- AS-74358
- 204589-82-2
- DTXSID40443270
- AKOS015896294
- 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoicacid
- D82474
- AMY28776
- 3-Azetidinepropanoic acid,1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-,(3R,4S)-
- 3-[(3R, 4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid
- SCHEMBL4312245
- CS-0186690
- AC-30118
- 3-Azetidinepropanoic acid, 1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-
- (3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic Acid; 3-Azetidinepropanoic acid, 1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- (ACI); (3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-3-azetidinepropanoic acid (ACI); 3-Azetidinepropanoic acid, 1-(4-fluorophenyl)-2-oxo-4-[4-(pheny
- (3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid
-
- MDL: MFCD13194800
- Inchi: 1S/C25H22FNO4/c26-19-8-10-20(11-9-19)27-24(22(25(27)30)14-15-23(28)29)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2,(H,28,29)/t22-,24-/m1/s1
- Chiave InChI: YOJPXOLPAHAPAQ-ISKFKSNPSA-N
- Sorrisi: FC1C([H])=C([H])C(=C([H])C=1[H])N1C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Proprietà calcolate
- Massa esatta: 419.15300
- Massa monoisotopica: 419.15328635g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 607
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 66.8
Proprietà sperimentali
- Densità: 1.292
- Punto di ebollizione: 687.445°C at 760 mmHg
- Punto di infiammabilità: 369.553°C
- Indice di rifrazione: 1.614
- PSA: 66.84000
- LogP: 5.03860
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C(BD234416)
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D565994-5g |
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic acid |
204589-82-2 | 97% | 5g |
$1925 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S15230-100mg |
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid |
204589-82-2 | 95% | 100mg |
¥292.0 | 2024-07-19 | |
TRC | F597725-5mg |
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic Acid |
204589-82-2 | 5mg |
$190.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1042044-100mg |
3-Azetidinepropanoic acid, 1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- |
204589-82-2 | 95+% | 100mg |
$160 | 2023-09-01 | |
eNovation Chemicals LLC | D565994-250mg |
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic acid |
204589-82-2 | 97% | 250mg |
$180 | 2024-05-23 | |
TRC | F597725-50mg |
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic Acid |
204589-82-2 | 50mg |
$1499.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY624-100mg |
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid |
204589-82-2 | 95+% | 100mg |
514CNY | 2021-05-08 | |
Cooke Chemical | BD9517231-250mg |
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid |
204589-82-2 | 95% | 250mg |
RMB 412.80 | 2023-10-09 | |
AstaTech | D82474-0.1/g |
3-((2S,3R)-2-(4-(BENZYLOXY)PHENYL)-1-(4-FLUOROPHENYL)-4-OXOAZETIDIN-3-YL)PROPANOIC ACID |
204589-82-2 | 95% | 0.1g |
$87 | 2023-10-09 | |
Aaron | AR002AA2-100mg |
3-Azetidinepropanoic acid, 1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- |
204589-82-2 | 95% | 100mg |
$44.00 | 2023-12-14 |
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid Metodo di produzione
(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid Letteratura correlata
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
204589-82-2 ((3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid) Prodotti correlati
- 125072-69-7(2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-)
- 163380-20-9(Ezetimibe Diacetate)
- 1396889-89-6(5-methyl-2-{1-[(E)-2-(4-methylphenyl)ethenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole)
- 1806006-99-4(3-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-6-acetonitrile)
- 86915-16-4(7-chloro-3-methyl-1H-Indole)
- 2171236-64-7((2S)-3-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid)
- 2172605-03-5(3-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-yloxolan-3-ol)
- 1104072-57-2((S)-tert-butyl 4-(4-chlorobenzyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide)
- 1152945-26-0(4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile)
- 1368813-71-1(1-amino-3-(2,3,4-trifluorophenyl)propan-2-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:204589-82-2)(3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-4-(benzyloxy)phenyl-3-azetidinepropanoic Acid

Purezza:99%
Quantità:1g
Prezzo ($):194.0